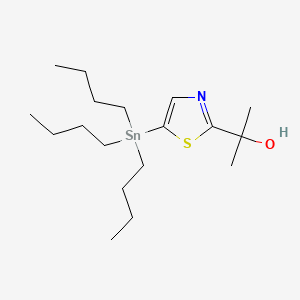

![molecular formula C18H31N3Sn B595591 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 1245816-22-1](/img/structure/B595591.png)

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1245816-22-1 . It has a molecular weight of 408.17 . The compound is stored in a refrigerator and has a physical form of liquid .

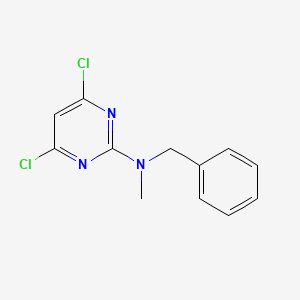

Molecular Structure Analysis

The Inchi Code for 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is 1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6 (3-1)7-5-8-9;31-3-4-2;/h2-5H;31,3-4H2,2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine has a molecular weight of 408.17 . It is stored in a refrigerator and has a physical form of liquid .科学的研究の応用

Polynitrogenated Potential Helicating Ligands

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine and related compounds have been explored as potential helicating ligands. These polynitrogenated compounds are of interest due to their potential use as luminescent sensors or in other applications requiring complexation with metals or organic molecules (Abarca, Ballesteros & Chadlaoui, 2004).

Synthetic Methodologies

The compound has been involved in studies focused on developing novel synthetic methodologies. These methods enable the efficient construction of triazolopyridine skeletons through direct metal-free oxidative N-N bond formation, which is crucial for the development of various chemical compounds (Zheng et al., 2014).

Antiproliferative Activity

Some derivatives of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine have been studied for their antiproliferative activity against various cancer cell lines. The presence of certain substituents in these compounds has shown to enhance their effectiveness in inhibiting the growth of cancer cells (Dolzhenko et al., 2008).

Bio-medicinal Chemistry

The compound is also significant in bio-medicinal chemistry. Derivatives of triazolopyridines, including 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine, have shown a range of biological activities such as antimicrobial, antiviral, antifungal, and anticancer properties (Gandikota et al., 2017).

Pharmacological Activities

Furthermore, triazolopyridines have been recognized for their diverse pharmacological activities. These include functioning as CB2 cannabinoid agonists, anti-tubercular, and adenosine antagonists. They are also a part of several clinical trials and marketed drugs, highlighting their importance in medicinal chemistry (Merugu, Cherukupalli & Karpoormath, 2022).

Antioxidant Properties

The derivatives of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine have been synthesized and studied for their antioxidant properties. Some specific derivatives have shown significant potential in inhibiting the formation of reactive oxygen species, indicating their potential as antioxidants (Smolsky et al., 2022).

Safety and Hazards

作用機序

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to interact with various targets such as rorγt, phd-1, jak1, and jak2 .

Mode of Action

Similar compounds have been shown to act as inhibitors, suggesting a potential inhibitory interaction with its targets .

Biochemical Pathways

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been associated with various biological activities, suggesting that they may affect multiple pathways .

Result of Action

Similar compounds have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

特性

IUPAC Name |

tributyl([1,2,4]triazolo[1,5-a]pyridin-7-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6(3-1)7-5-8-9;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEBMQYGRFFXTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=NC=NN2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676714 |

Source

|

| Record name | 7-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine | |

CAS RN |

1245816-22-1 |

Source

|

| Record name | 7-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B595513.png)

![tert-Butyl 2-amino-4-hydroxy-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B595527.png)